molecular formula C8H8O2 B586214 O-Toluic-D7 acid CAS No. 207742-73-2

O-Toluic-D7 acid

Cat. No. B586214
CAS RN: 207742-73-2
M. Wt: 143.193
InChI Key: ZWLPBLYKEWSWPD-AAYPNNLASA-N
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Description

O-Toluic-D7 acid (OTD7) is an organic acid found in various natural sources, including plants, fruits, and vegetables. It is a white, crystalline solid with a pungent odor and a slightly acidic taste. The molecular formula is C8 D7 H O2 and the molecular weight is 143.19 .


Synthesis Analysis

The synthesis of this compound involves the dinitration of o-toluic acid with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This process has been optimized to achieve a 96% isolated yield and a productivity of 1586 g/h . The intrinsic kinetics of the dinitration was studied to obtain the precise residence time .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8 D7 H O2 . It is a deuterated form of O-Toluic acid, which is a monocarboxylic acid having a toluene in its side chain.


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve dinitration . The reaction is highly efficient and yields 3,5-dinitro-2-methylbenzoic acid .


Physical And Chemical Properties Analysis

This compound is a white, crystalline solid with a pungent odor and a slightly acidic taste. It has a molecular weight of 143.19 .

Scientific Research Applications

Isotopic Abundance Studies

  • Biofield Energy Treatment on Isotopic Abundance: O-Toluic acid (OTA) was studied to evaluate the impact of biofield energy treatment on its isotopic abundance ratios. Significant alterations in the isotopic abundance ratios of 2H, 13C, and 18O in OTA were observed, indicating potential applications in understanding energy field interactions with chemical substances (Trivedi et al., 2015).

Physical and Thermal Properties

  • Impact on Physical and Thermal Properties: Another study explored the effect of biofield treatment on the physical, thermal, and spectroscopic properties of ortho isomer of toluic acid (OTA). Findings suggest that biofield treatment significantly altered the crystallite size, latent heat of fusion, and thermal degradation properties of OTA, with implications for its use in chemical intermediates (Trivedi et al., 2016).

Industrial Quality Control

  • Chromatographic Fingerprints for Quality Control: A study developed chromatographic fingerprints of industrial o-toluic acid using HPLC-UV detection. This method allows intuitive estimation of impurity limits in toluic acid products, assisting in the quality control of toluic acids for industrial use (Lian & Wei, 2007).

Chemical Synthesis and Optimization

  • Continuous-Flow Dinitration Process: Research on the continuous-flow dinitration of o-toluic acid has demonstrated efficient processes yielding high productivity. This study highlights the potential for optimizing chemical synthesis processes involving o-toluic acid, making them more efficient and scalable (Yu et al., 2020).

Safety and Hazards

O-Toluic-D7 acid should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

O-Toluic-D7 Acid interacts with various biomolecules in biochemical reactions. It is part of a group of Benzoic acid derivatives that possess inhibitory activity against mushroom tyrosinases .

Cellular Effects

It is known to play a role as a xenobiotic metabolite . Xenobiotics are foreign substances not naturally produced by an organism, and their metabolism can influence various cellular processes.

Molecular Mechanism

It is known that o-Toluic acid, the non-labeled analogue of this compound, can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This suggests that this compound may undergo similar reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, o-Toluic acid has been dinitrated in a continuous-flow process, achieving a productivity of 1586 g/h . This suggests that this compound may also be suitable for continuous-flow processes, which could influence its temporal effects in laboratory settings.

Metabolic Pathways

It is known that o-Toluic acid, the non-labeled analogue of this compound, can be dinitrated with mixed acid (sulfuric acid and nitric acid) to give 3,5-dinitro-2-methylbenzoic acid . This suggests that this compound may be involved in similar metabolic pathways.

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLPBLYKEWSWPD-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746068
Record name 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207742-73-2
Record name 2-(~2~H_3_)Methyl(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207742-73-2
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Synthesis routes and methods I

Procedure details

To a suspension of 2-methyl-1,4-dihydrobenzoic acid (0.085 g, 0.05 mmol; 81% pure, from Aldrich Chemical Company) in decalin (5 mL) under a nitrogen atmosphere was added the polysiloxane matrix material containing a homogeneous dispersion of metal particles (0.100 g). The solution was heated to reflux for 19 h. On cooling the reaction mixture was diluted with hexane (25 mL) and extracted with aqueous sodium hydroxide (5%) solution (2×5 mL). The basic aqueous solution was acidified and extracted with chloroform (3×4 mL). The combined organic layer was dried over anhydrous sodium sulfate. Removal of solvent on rotary evaporator gave 2-methylbenzoic acid (0.065 g. 96%). IR(KBr) 3600-2000 (br), 2923, 1694, 1300, 920, 731 cm-1. 1H NMR (300 MHz, CDCl3) δ8..03 (ddd, J=8.5, 3.0, 1.5 Hz, 1 H), 7.42 (td, J=8.5, 1.5 Hz, 1H, 7.26 (td, J=8.5, 1.5 Hz, 1H), 7.22 (dd, J=8.5, 1.5 Hz, 1H), 2.64 (s, 3H).
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
5 mL
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solvent
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polysiloxane
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0 (± 1) mol
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reactant
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(II) Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. With a transformation rate of 98%, o-xylene was transformed into phthalic acid (yield 40%), o-methylbenzoic acid (yield 46%) and phthalic anhydride (yield 10%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.06 g
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solvent
Reaction Step One
[Compound]
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resultant mixture
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Yield
40%
Yield
10%

Synthesis routes and methods III

Procedure details

In an oxygen atmosphere, a mixture of 1.06 grams (10 millimoles) of o-xylene, 0.16 gram (1 millimole) of N-hydroxyphthalimide, 0.018 gram (0.05 millimole) of acetylacetonatocobalt(III) Co(AA)3 and 25 milliliters of acetic acid was stirred at a temperature of 100° C. for 6 hours. As a result, o-xylene was transformed into phthalic acid (yield 18%) and o-methylbenzoic acid (yield 71%) with a transformation rate of 92%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
18%

Synthesis routes and methods IV

Procedure details

A 75 ml Fisher-Porter tube was charged with 2.5 gms of p-tolyl thallium bis(trifluoroacetate), 10 ml of toluene, 5 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride. The reaction mixture was stirred at room temperature under 84 psig of CO pressure. There was no appreciable uptake of CO nor could any toluic acid be isolated from the reaction product after the workup procedure of Example 1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Next, the ammonia-treated crude o-toluic acid is subjected to fractionation so as to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator, a packed column or a plate column having 10 ore more theoretical plates can be used. Preferably, a plate column or a packed column having 10 to 30 theoretical plates is used as the fractionator and operated at 100 to 300 Torr., preferably 150 to 250 Torr., and a reflux ratio of about 3 to 20. If the pressure is smaller than 100 Torr., an azeotrope of o-toluic acid and phthalide is produced, thus impairing the purity of o-toluic acid. A higher pressure elevates the bottom temperature of the fractionator, in which case o-toluic acid tends to decompose or polymerize. The fractionator should, therefore, be operated at the bottom temperature of lower than 250° C. Crude o-toluic acid treated with ammonia is fed to the fractionator at a point below the middle of the column and where at least two, preferably three, theoretical plates are allocated for the stripping section. For example, when a distillation column with 30 theoretical plates is used, it is preferable to allocate 3 to 7 theoretical plates in the stripping section.
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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